adenosine 5'-monophosphate

Catalog No.
S517247
CAS No.
61-19-8
M.F
C10H14N5O7P
M. Wt
347.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
adenosine 5'-monophosphate

CAS Number

61-19-8

Product Name

adenosine 5'-monophosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H14N5O7P

Molecular Weight

347.22 g/mol

InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

UDMBCSSLTHHNCD-KQYNXXCUSA-N

SMILES

O[C@@H]([C@H]([C@H](N1C=NC2=C(N=CN=C21)N)O3)O)[C@H]3COP(O)(O)=O

Solubility

ALMOST INSOL IN COLD H2O /YEAST ADENYLIC ACID MONO-HCL/
READILY SOL IN BOILING WATER
SOL IN 10% HCL
INSOL IN ALCOHOL
10 mg/mL at 20 °C

Synonyms

2' Adenosine Monophosphate, 2' Adenylic Acid, 2'-adenosine monophosphate, 2'-adenylic acid, 2'-AMP, 5' Adenylic Acid, 5'-Adenylic Acid, 5'-Phosphate, Adenosine, Acid, 2'-Adenylic, Acid, 5'-Adenylic, Adenosine 2' Phosphate, Adenosine 2'-Phosphate, Adenosine 3' Phosphate, Adenosine 3'-Phosphate, Adenosine 5' Phosphate, Adenosine 5'-Phosphate, Adenosine Monophosphate, Adenosine Phosphate Dipotassium, Adenosine Phosphate Disodium, Adenylic Acid, AMP, Dipotassium, Adenosine Phosphate, Disodium, Adenosine Phosphate, Monophosphate, 2'-Adenosine, Phosphaden, Phosphate Dipotassium, Adenosine, Phosphate Disodium, Adenosine

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

Description

The exact mass of the compound Adenosine monophosphate is 347.0631 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10000 mg/l (at 20 °c)0.03 mreadily sol in boiling watersol in 10% hclinsol in alcohol10 mg/ml at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757414. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides. It belongs to the ontological category of purine ribonucleoside 5'-monophosphate in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

AMP as a Cellular Energy Sensor

  • Cellular Energy Homeostasis: AMP acts as a cellular fuel gauge. When ATP (adenosine triphosphate), the primary energy currency in cells, gets broken down to release energy, AMP is produced as a byproduct. This increase in AMP levels signals a drop in cellular energy reserves Wikipedia: Adenosine monophosphate.
  • AMP-activated Protein Kinase (AMPK) Activation: A critical enzyme called AMPK functions as a cellular energy sensor. When AMP levels rise due to low cellular energy, AMPK gets activated. This activation triggers various metabolic pathways to restore energy balance, promoting processes like glucose uptake and fatty acid oxidation for ATP production National Institutes of Health: AMP-activated kinase regulation: .

Researchers utilize this mechanism to study cellular energy regulation in various contexts, including:

  • Metabolic Diseases: Understanding how AMPK activation influences metabolism helps researchers explore potential therapies for diabetes, obesity, and other metabolic disorders National Institutes of Health: AMP-activated kinase regulation: .
  • Cellular Stress Response: Studying how cells respond to stress conditions like nutrient deprivation through monitoring AMP levels and AMPK activity provides insights into cellular adaptation mechanisms National Institutes of Health: AMP-activated kinase regulation: .

AMP as a Tool in Enzyme Activity Monitoring

  • Monitoring Diverse Enzyme Reactions: AMP can be employed as a universal reporter molecule to assess the activity of various enzymes. By coupling specific enzymes with reactions that produce AMP, researchers can indirectly measure the activity of the target enzyme regardless of its initial substrates National Institutes of Health: Utility of Adenosine Monophosphate Detection System for Monitoring the Activities of Diverse Enzyme Reactions: .
  • Disease Diagnosis and Drug Discovery: Since many diseases involve dysregulated enzyme activities, AMP-based assays can be valuable tools for disease diagnosis and drug discovery. By monitoring changes in AMP production upon introducing potential drug candidates, researchers can assess their effectiveness in modulating enzyme activity National Institutes of Health: Utility of Adenosine Monophosphate Detection System for Monitoring the Activities of Diverse Enzyme Reactions: .

Adenosine 5'-monophosphate is a nucleotide that plays a crucial role in various biological processes. It consists of three main components: a phosphate group, the pentose sugar ribose, and the nucleobase adenine. This compound is classified as a purine ribonucleoside monophosphate, which is integral to RNA structure and function. The molecular formula for adenosine 5'-monophosphate is C10H14N5O7PC_{10}H_{14}N_{5}O_{7}P, with a molecular weight of approximately 347.22 g/mol .

Within cells, AMP functions in two primary ways:

  • Energy signaling

    AMP acts as a cellular fuel gauge. Increased AMP levels signal low cellular energy and activate AMP-activated protein kinase (AMPK). AMPK, in turn, triggers metabolic pathways to restore cellular ATP levels.

  • Signaling molecule

    AMP can bind to specific receptors on cell membranes, influencing various cellular processes like growth, differentiation, and migration [].

Essential for cellular metabolism:

  • Phosphorylation: Adenosine 5'-monophosphate can be phosphorylated to adenosine diphosphate and adenosine triphosphate, which are critical energy carriers in cells.
  • Hydrolysis: It can undergo hydrolysis to release inorganic phosphate and adenosine, facilitating various metabolic pathways .
  • Enzymatic Reactions: Adenosine 5'-monophosphate acts as a substrate for various enzymes, including adenosine 5'-monophosphoramidase, which hydrolyzes purine nucleotide phosphoramidates .

Adenosine 5'-monophosphate has significant biological roles:

  • Energy Metabolism: It is involved in energy transfer within cells, particularly in the synthesis and breakdown of adenosine triphosphate.
  • Signal Transduction: Adenosine 5'-monophosphate functions as a signaling molecule that can activate protein kinases, influencing various cellular processes such as cell growth and apoptosis .
  • Regulatory Functions: It modulates the activity of several enzymes and proteins, including those involved in transcriptional regulation and proteasomal degradation .

Adenosine 5'-monophosphate can be synthesized through various methods:

  • Chemical Synthesis: It can be synthesized chemically by reacting adenine with ribose phosphate under acidic conditions.
  • Enzymatic Synthesis: Enzymes such as adenylate kinase catalyze the conversion of adenosine diphosphate to adenosine 5'-monophosphate through phosphorylation reactions.
  • Biological Synthesis: In living organisms, it is produced during the degradation of nucleic acids and from the hydrolysis of adenosine triphosphate .

Adenosine 5'-monophosphate has diverse applications:

  • Dietary Supplements: It is used to enhance immune activity and improve exercise performance.
  • Research Tool: In biochemical research, it serves as a substrate for studying enzyme kinetics and metabolic pathways.
  • Pharmaceuticals: Adenosine 5'-monophosphate is investigated for its potential therapeutic effects in various diseases, including cancer and cardiovascular disorders .

Research has shown that adenosine 5'-monophosphate interacts with various biomolecules:

  • Protein Kinases: It activates AMP-activated protein kinase, which plays a pivotal role in cellular energy homeostasis.
  • Receptors: Adenosine 5'-monophosphate can modulate the activity of adenosine receptors, influencing neurotransmission and cardiovascular functions .
  • Metabolic Pathways: Interaction studies indicate its involvement in metabolic pathways related to energy production and utilization within cells.

Adenosine 5'-monophosphate shares similarities with other nucleotides but has unique characteristics that distinguish it:

Compound NameMolecular FormulaKey Features
Adenosine DiphosphateC10H15N5O10P2Contains two phosphate groups; critical for energy transfer.
Adenosine TriphosphateC10H16N5O13P3Contains three phosphate groups; primary energy currency of the cell.
Guanosine 5'-MonophosphateC10H13N5O8PSimilar structure but with guanine instead of adenine; involved in signaling.
Cytidine 5'-MonophosphateC9H13N3O8PContains cytosine; plays roles in RNA synthesis.

Adenosine 5'-monophosphate is unique due to its specific role in signaling pathways and energy metabolism, distinguishing it from other nucleotides that primarily serve structural or energetic functions .

Molecular Composition and Isomeric Forms

Adenosine 5'-monophosphate possesses the molecular formula C₁₀H₁₄N₅O₇P with a molecular weight of 347.22 g/mol [2] [4] [5]. The systematic International Union of Pure and Applied Chemistry name for this compound is [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate [5]. The molecule contains four defined stereocenters, all exhibiting the naturally occurring D-configuration characteristic of ribonucleotides [6] [7].

The adenine base component exhibits a bicyclic purine structure composed of fused pyrimidine and imidazole rings. Within the adenine moiety, the amino group at the C-6 position provides hydrogen bonding capability, while the nitrogen atoms at positions N-1, N-3, N-7, and N-9 contribute to the electronic properties and potential coordination sites [1]. The glycosidic bond connecting adenine to ribose occurs through the N-9 nitrogen and the C-1' carbon of the sugar, establishing the β-anomeric configuration typical of natural nucleosides [8].

The ribose sugar adopts a five-membered furanose ring structure with hydroxyl groups positioned at the 2' and 3' carbon atoms. These hydroxyl substituents are oriented in the cis-configuration relative to each other, providing additional sites for hydrogen bonding and influencing the overall molecular conformation [3]. The phosphate group attachment occurs at the 5' carbon position through a phosphoester bond, creating the characteristic 5'-monophosphate nucleotide structure [2].

Several isomeric forms of adenosine monophosphate exist, differentiated by the position of phosphate attachment to the ribose ring. While adenosine 5'-monophosphate represents the most biochemically significant form, adenosine 2'-monophosphate and adenosine 3'-monophosphate also occur naturally [9] [10]. The 5'-isomer exhibits distinct physicochemical properties compared to its 2'- and 3'-counterparts, including different melting points, solubility characteristics, and conformational preferences [9].

An important structural variant is the L-enantiomer of adenosine 5'-monophosphate, which possesses the opposite stereochemical configuration at all chiral centers compared to the naturally occurring D-form [11]. This L-isomer maintains the same molecular formula and connectivity but exhibits fundamentally different biological activity and physicochemical behavior due to its inverted stereochemistry.

Crystallographic Analysis and Conformational Dynamics

Detailed crystallographic investigations have revealed significant conformational information about adenosine 5'-monophosphate. The compound crystallizes in multiple polymorphic forms, with both monoclinic and orthorhombic crystal systems being well-characterized [3] [12]. The orthorhombic form crystallizes in the space group P2₁2₁2₁ with unit cell parameters a = 22.997(2) Å, b = 9.406(1) Å, and c = 6.599(1) Å, accommodating four molecules per unit cell with a calculated density of 1.711 g/cm³ [3] [12].

High-resolution X-ray diffraction analysis of the orthorhombic form achieved a final R-factor of 0.0652 and Rw-factor of 0.0639, based on 1320 significant reflections measured to a resolution limit of 70° in θ [3]. The structural refinement included positional and anisotropic thermal parameters for all non-hydrogen atoms, as well as positional and isotropic thermal parameters for located hydrogen atoms, with an average X-H distance of 1.00(14) Å [3].

The glycosidic torsion angle χ, defined by the O(1')-C(1')-N(9)-C(8) dihedral angle, measures 72.5° in the orthorhombic form, placing the adenine base in the anti conformation [3] [13]. This anti orientation represents one of the two primary conformational states accessible to purine nucleotides, with the alternative syn conformation characterized by χ values near 60° [13]. The glycosidic bond length C(1')-N(9) measures approximately 1.47 Å, consistent with typical nucleoside bond distances [3].

The ribose sugar ring exhibits C(2')-endo puckering in the orthorhombic crystal form, contrasting with the C(3')-endo conformation observed in the monoclinic polymorph [3] [12]. This puckering mode involves displacement of the C(2') carbon atom above the plane defined by C(1'), O(1'), and C(3'), with a puckering amplitude τ₂ of 27.8° [3]. The sugar ring adopts a slightly non-planar geometry, with the C(2') and C(3') atoms deviating by 0.359 Å and -0.146 Å, respectively, from the best-fit plane through C(1'), C(4'), and O(1') [3].

Nuclear magnetic resonance spectroscopy has provided complementary conformational information, revealing that adenosine 5'-monophosphate exists in dynamic equilibrium between multiple conformational states in solution [13] [14]. Proton-proton nuclear Overhauser effect measurements demonstrate predominantly anti conformations for the 5'-isomer, with the glycosidic torsion angle exhibiting some flexibility around this preferred orientation [13]. The conformational dynamics involve rapid interconversion between substates within the anti range, occurring on timescales faster than the nuclear magnetic resonance measurement timescale [14].

Temperature-dependent studies have shown that thermal activation can perturb the syn-anti conformational equilibrium, with higher temperatures favoring increased population of syn conformers [14]. The glycosidic isomerization from anti to syn is characterized by positive enthalpy and entropy changes, indicating that the syn state is both energetically and entropically favored at elevated temperatures [14]. However, under physiological conditions, the anti conformation predominates for adenosine 5'-monophosphate.

The adenine base maintains strict planarity within experimental error, with all ring atoms deviating by less than 0.022 Å from the least-squares plane [3]. Bond lengths within the adenine ring show typical purine characteristics, although protonation at N(1) induces slight perturbations compared to neutral adenine. The N(1)-C(2) bond is lengthened relative to neutral adenine, and the angle at N(1) is slightly widened, reflecting the electronic effects of positive charge localization [3].

Thermodynamic Stability and Hydrolytic Behavior

The thermodynamic stability of adenosine 5'-monophosphate depends critically on environmental conditions including temperature, pH, ionic strength, and the presence of metal ions or other coordinating species. Self-association studies have revealed that adenosine 5'-monophosphate exhibits base-stacking interactions in aqueous solution, with an apparent equilibrium constant of 1.92 M⁻¹ at 30°C [15]. The thermodynamic parameters characterizing this self-association process include an enthalpy change ΔH° of -14.5 kJ/mol and an entropy change ΔS° of -42.3 J/(K·mol) [15].

These negative enthalpy and entropy changes indicate that base-stacking stabilization arises primarily from dipole-induced dipole interactions rather than classical hydrophobic effects [15]. The stacking geometry involves partial overlap of adenine bases from adjacent molecules, with intermolecular distances typically around 3.5 Å [3]. The strength of these interactions follows the sequence adenosine 5'-monophosphate > inosine 5'-monophosphate > guanosine 5'-monophosphate, consistent with the concept of mutual polarization between aromatic systems [15].

Hydrolytic stability investigations have demonstrated that adenosine 5'-monophosphate undergoes degradation through multiple pathways depending on solution conditions [16] [17] [18]. Under acidic conditions (pH 0.3-1.8) at 60°C, the compound exhibits pseudo-first-order hydrolysis kinetics with rate constants ranging from 1.32 × 10⁻⁷ to 16.7 × 10⁻⁷ s⁻¹, depending on the hydrochloric acid concentration [18]. The primary degradation pathway under acidic conditions involves cleavage of the glycosidic bond, producing adenine and ribose 5'-phosphate as the major products [19].

In alkaline media (pH 9.95-12.71) at 60°C, hydrolysis proceeds more rapidly with rate constants between 1.20 × 10⁻⁶ and 4.44 × 10⁻⁶ s⁻¹ [18]. The alkaline hydrolysis mechanism primarily targets the phosphoester bond, leading to formation of adenosine and inorganic phosphate. The pH dependence of hydrolysis rates reflects the ionization states of both the phosphate group and the adenine base, with the fully deprotonated phosphate being more susceptible to nucleophilic attack [17].

Temperature stability studies have shown that adenosine 5'-monophosphate solutions maintain chemical integrity for extended periods under appropriate storage conditions [16] [20]. At room temperature, solutions at concentrations of 0.03 mg/mL exhibit less than 10% degradation after 9 days, while 400 mg/mL solutions remain stable for approximately 10 days [16]. Refrigeration at 4°C dramatically improves stability, with properly prepared stock solutions maintaining potency for at least 25 weeks without significant degradation [16].

The equilibrium constant for adenosine 5'-monophosphate hydrolysis has been experimentally determined as 170 M, indicating that the hydrolysis reaction is thermodynamically favorable under standard conditions [17]. However, the kinetic barrier to hydrolysis is substantial under physiological conditions, accounting for the compound's biological utility as a stable energy storage and signaling molecule [17]. The temperature dependence of kinetic parameters exhibits Arrhenius behavior with distinct breaks between 20°C and 25°C, suggesting conformational transitions that affect substrate binding and reactivity [17].

Metal ion interactions significantly influence both the stability and hydrolytic behavior of adenosine 5'-monophosphate [21] [22]. Crystallographic studies of barium adenosine 5'-monophosphate heptahydrate have revealed outer-sphere coordination complexes where the metal ion interacts with the nucleotide exclusively through water bridges [21]. The barium ion coordinates to eight water molecules in a slightly distorted square antiprism geometry, with seven of these water molecules hydrogen-bonding to phosphate groups [21].

The presence of magnesium ions affects the thermodynamics of nucleotide reactions, particularly the disproportionation of adenosine 5'-diphosphate to adenosine 5'-triphosphate and adenosine 5'-monophosphate [22]. Thermodynamic modeling of these reactions requires consideration of multiple ionic species, metal-bound forms, and long-range electrostatic interactions [22]. The calculated equilibrium constants, enthalpies, heat capacities, and entropies depend on the ionic strength and free magnesium ion concentration, necessitating self-consistent computational approaches [22].

Adenosine 5'-monophosphate also exhibits thermal stability characteristics relevant to various analytical and preparative applications [23] [24]. Thermostable variants of enzymes that utilize adenosine 5'-monophosphate as a substrate have been characterized, providing insights into the temperature limits for biochemical applications [23] [24]. The formation of catalytically active inclusion bodies containing adenosine 5'-monophosphate phosphorylase demonstrates that the nucleotide can maintain structural integrity even under moderately harsh thermal conditions [23].

PropertyValueReference
Molecular FormulaC₁₀H₁₄N₅O₇P [2] [4] [5]
Molecular Weight (g/mol)347.22 [2] [4] [5]
CAS Number61-19-8 [25] [5]
Melting Point (°C)178-185 (decomposition) [26] [27]
pKa Values3.8, 6.2 (at 25°C) [26]
Optical Activity[α]₂₀/D −43±2° (c=1% in 0.5 M Na₂HPO₄) [28]
Crystallographic ParameterValueReference
Space GroupP2₁2₁2₁ [3] [12]
Unit Cell a (Å)22.997 (2) [3] [12]
Unit Cell b (Å)9.406 (1) [3] [12]
Unit Cell c (Å)6.599 (1) [3] [12]
Final R-factor0.0652 [3] [12]
Final Rw-factor0.0639 [3] [12]
Thermodynamic PropertyValueReference
Self-association constant (M⁻¹) at 30°C1.92 [15]
ΔH° (kJ/mol) for stacking-14.5 [15]
ΔS° (J/K·mol) for stacking-42.3 [15]
Equilibrium constant for hydrolysis (M)170 [17]
Stability at 4°C (weeks)≥25 [16]
Conformational ParameterValueReference
Glycosidic torsion angle χ (degrees)72.5 [3] [13]
Sugar pucker (orthorhombic)C(2')-endo [3] [12]
Base conformationAnti (predominantly) [13] [14]
Bond C(4)-C(5) length (Å)1.442 [3]
Bond C(5)-C(6) length (Å)1.387 [3]

The structural configuration of adenosine 5'-monophosphate encompasses three distinct molecular components integrated through glycosidic and phosphoester bonds [3]. The adenine base contains a bicyclic purine ring system with amino substitution at the 6-position, providing the characteristic nucleotide identity [4]. The ribose sugar adopts a β-D-ribofuranose configuration with hydroxyl groups at the 2' and 3' positions, establishing the ribonucleotide classification [5].

The phosphate group attachment occurs exclusively at the 5'-hydroxyl position of the ribose moiety, forming a phosphoester linkage that distinguishes adenosine 5'-monophosphate from other positional isomers [6]. This specific phosphorylation pattern directly influences the compound's biochemical reactivity and enzymatic substrate properties within metabolic pathways [2].

Biosynthesis and Metabolic Degradation Pathways

De Novo Purine Synthesis Mechanisms

De novo purine nucleotide biosynthesis constitutes the primary pathway for adenosine 5'-monophosphate formation from simple precursor molecules [1] [10]. This energy-intensive process requires ten sequential enzymatic reactions catalyzed by six distinct enzymes, converting phosphoribosyl pyrophosphate into inosine monophosphate as the initial purine nucleotide product [11] [12].

The pathway initiates with phosphoribosyl pyrophosphate synthetase catalyzing the formation of phosphoribosyl pyrophosphate from ribose-5-phosphate and adenosine triphosphate [13] [14]. Glutamine phosphoribosyl pyrophosphate amidotransferase subsequently performs the committed step, transferring an amino group from glutamine to phosphoribosyl pyrophosphate, forming phosphoribosylamine [1] [11]. This reaction represents the rate-limiting step subject to feedback inhibition by adenosine monophosphate and guanosine monophosphate [14].

Sequential reactions incorporate glycine, formate, glutamine, carbon dioxide, and aspartate into the growing purine ring structure attached to the ribose phosphate backbone [11] [10]. The process culminates in inosine monophosphate formation through aminoimidazole carboxamide ribonucleotide transformylase activity [1] [12]. Inosine monophosphate serves as the branch point for adenylate and guanylate nucleotide synthesis through distinct enzymatic pathways [14].

Conversion of inosine monophosphate to adenosine 5'-monophosphate requires two additional enzymatic steps [15] [16]. Adenylosuccinate synthetase catalyzes the guanosine triphosphate-dependent condensation of inosine monophosphate with aspartate, forming adenylosuccinate [17] [18]. Adenylosuccinate lyase subsequently cleaves adenylosuccinate, releasing fumarate and generating adenosine 5'-monophosphate as the final product [17] [14].

The de novo purine synthesis pathway demonstrates sophisticated regulatory mechanisms including feedback inhibition, allosteric regulation, and transcriptional control [1] [19]. Recent investigations have revealed the formation of dynamic multi-enzyme complexes termed purinosomes during pathway activation, enhancing metabolic efficiency through substrate channeling [1] [20]. These supramolecular assemblies localize near mitochondria, facilitating coordination between purine synthesis and cellular energy metabolism [1] [21].

StepEnzymeSubstrateProductCofactor/Cosubstrate
1Phosphoribosyl pyrophosphate synthetaseRibose-5-phosphatePhosphoribosyl pyrophosphateAdenosine triphosphate
2Glutamine phosphoribosyl pyrophosphate amidotransferasePhosphoribosyl pyrophosphatePhosphoribosylamineGlutamine
3Glycinamide ribonucleotide synthetasePhosphoribosylamineGlycinamide ribonucleotideGlycine, adenosine triphosphate
4Glycinamide ribonucleotide transformylaseGlycinamide ribonucleotideFormylglycinamidine ribonucleotideN10-formyltetrahydrofolate
5Formylglycinamidine ribonucleotide synthetaseFormylglycinamidine ribonucleotideFormylglycinamidine ribonucleotideGlutamine, adenosine triphosphate
6Aminoimidazole ribonucleotide synthetaseAminoimidazole ribonucleotideAminoimidazole ribonucleotideCarbon dioxide, adenosine triphosphate
7Aminoimidazole carboxamide ribonucleotide synthetaseAminoimidazole carboxamide ribonucleotideAminoimidazole carboxamide ribonucleotideAspartate
8Adenylosuccinate synthetaseInosine monophosphateAdenylosuccinateGuanosine triphosphate
9Adenylosuccinate lyaseAdenylosuccinateAdenosine 5'-monophosphateNone
10Aminoimidazole carboxamide ribonucleotide transformylaseAminoimidazole carboxamide ribonucleotideInosine monophosphateN10-formyltetrahydrofolate

Salvage Pathway Interactions with Adenosine Kinase

The purine salvage pathway provides an alternative mechanism for adenosine 5'-monophosphate synthesis through the direct phosphorylation of adenosine by adenosine kinase [21] [22]. This energetically efficient pathway bypasses the complex de novo synthesis process, utilizing preformed purine bases and nucleosides for nucleotide regeneration [23] [24].

Adenosine kinase exists in two functionally distinct isoforms: the long isoform and the short isoform, differing in subcellular localization and physiological roles [25] [26]. The long isoform localizes to the nuclear compartment and primarily regulates epigenetic processes through transmethylation pathway modulation [27] [25]. The short isoform resides in the cytoplasm and controls adenosine homeostasis through metabolic clearance mechanisms [28] [25].

The enzymatic mechanism involves adenosine triphosphate-dependent phosphoryl transfer from the gamma-phosphate position to the 5'-hydroxyl group of adenosine [29] [30]. Adenosine kinase exhibits ordered sequential kinetics with adenosine binding first, inducing conformational changes necessary for adenosine triphosphate binding and catalytic activity [29] [31]. The enzyme demonstrates high substrate specificity for adenosine with apparent Km values ranging from 0.2 to 0.4 μM [28] [31].

Regulatory mechanisms governing adenosine kinase activity include substrate inhibition by adenosine at concentrations exceeding physiological levels [28]. The enzyme shows sensitivity to cellular energy status through adenosine triphosphate and adenosine diphosphate interactions [28]. Magnesium ions and inorganic phosphate further modulate enzymatic activity, linking adenosine kinase function to cellular ionic homeostasis [32] [28].

Recent investigations have identified potassium ion-dependent allosteric regulation of adenosine kinase [32]. Potassium depletion inhibits enzymatic activity, while restoration enhances catalytic turnover without affecting substrate affinity [32]. This regulatory mechanism couples adenosine metabolism to cellular potassium homeostasis, demonstrating the integration of nucleotide metabolism with ionic balance [32].

The salvage pathway demonstrates particular importance during cellular stress conditions when de novo synthesis capacity becomes limiting [21] [33]. Heart muscle studies reveal preferential utilization of the salvage pathway for adenine nucleotide synthesis, particularly during ischemic conditions [21] [33]. Brain tissue similarly relies on salvage mechanisms for adenosine triphosphate restoration following energy depletion [21].

PropertyAdenosine Kinase LongAdenosine Kinase Short
Molecular Weight (kDa)4038
Subcellular LocalizationNuclearCytoplasmic
Primary FunctionEpigenetic regulation via transmethylationAdenosine homeostasis
Developmental ExpressionHigh in developing brainHigh in adult brain
Tissue DistributionNeurons, β-cellsAstrocytes, various tissues
Substrate Affinity (Km for adenosine, μM)0.2-0.40.2-0.4
RegulationTranscription factor specificity protein 1Metabolite inhibition

Catalytic Regulation of Myoadenylate Deaminase

Myoadenylate deaminase catalyzes the deamination of adenosine 5'-monophosphate to inosine monophosphate, representing the entry point into the purine nucleotide cycle [34] [17]. This reaction removes adenosine 5'-monophosphate from the adenylate pool during high energy demand conditions, preventing accumulation of adenosine diphosphate and maintaining cellular energy charge [35] [18].

The enzyme demonstrates sophisticated allosteric regulation by multiple metabolites reflecting cellular energy status [36] [37]. Adenosine triphosphate functions as the primary allosteric activator, increasing substrate affinity for adenosine 5'-monophosphate from 1.3 millimolar to 0.2 millimolar without affecting maximal velocity [36]. This activation mechanism enables sensitive responses to energy state fluctuations [36] [37].

Competitive inhibitors include guanosine triphosphate and inorganic phosphate, which compete with adenosine 5'-monophosphate for substrate binding [36]. The inhibition constants for these compounds decrease in the presence of adenosine triphosphate, indicating cooperative binding effects [36]. Product inhibition by inosine monophosphate and ammonia occurs through competitive mechanisms consistent with rapid equilibrium kinetics [36].

Adenylosuccinate serves as an unexpected allosteric activator of myoadenylate deaminase, creating positive feedback regulation within the purine nucleotide cycle [37]. This mechanism enhances cycle flux during periods of high metabolic demand, coordinating the three enzymatic activities comprising the cycle [37] [18].

The regulatory properties of myoadenylate deaminase vary with cellular energy state, demonstrating increased activity as the adenosine triphosphate to adenosine diphosphate ratio decreases [37]. Under low energy conditions, all three purine nucleotide cycle enzymes show parallel activation, functioning as a coordinated metabolic unit [37] [38].

Potassium ion concentration influences myoadenylate deaminase regulation through distinct mechanisms [38]. High potassium concentrations promote Km-type regulation by adenosine triphosphate and adenosine diphosphate, while low potassium conditions result in mixed inhibition patterns [38]. These ionic effects link purine nucleotide metabolism to cellular electrolyte balance [38].

Genetic variants affecting myoadenylate deaminase expression demonstrate the physiological importance of proper enzymatic regulation [35] [39]. Myoadenylate deaminase deficiency, affecting approximately two percent of the population, results in altered muscle energy metabolism during exercise [35] [40]. Affected individuals show reduced adenosine triphosphate catabolism, absent inosine monophosphate accumulation, and excessive adenosine formation during muscle contraction [40] [39].

Regulatory FactorEffectMechanismPhysiological Significance
Adenosine triphosphateAllosteric activationIncreases affinity for adenosine monophosphate (Km: 1.3 to 0.2 mM)Energy state sensing
Adenosine diphosphateCompetitive inhibitionCompetes with adenosine monophosphate bindingPrevents excessive nucleotide depletion
Guanosine triphosphateCompetitive inhibitionCompetes with adenosine monophosphate bindingMetabolic balance maintenance
Inorganic phosphateCompetitive inhibitionCompetes with adenosine monophosphate bindingCellular phosphate sensing
Potassium ionsModulation of activityKm-type regulation at high concentrationsIonic homeostasis coupling
Cellular energy chargeActivity enhancement at low statesParallel enzyme activationCoordinated purine cycle control
AdenylosuccinateAllosteric activationPositive feedback enhancementCycle flux enhancement
Inosine monophosphateProduct inhibitionRapid equilibrium inhibitionMetabolic flux control

The purine nucleotide cycle demonstrates temporal regulation during muscle contraction, with distinct phases of activation and recovery [41] [42]. During anaerobic conditions, the cycle primarily functions to remove adenosine 5'-monophosphate and maintain adenylate kinase equilibrium [42] [41]. Recovery periods involve cycle reversal to regenerate adenosine 5'-monophosphate from accumulated inosine monophosphate [18] [42].

ConditionAdenosine Monophosphate Deaminase ActivityInosine Monophosphate Formation (μmol/g)Adenosine Triphosphate Depletion (%)Ammonia ReleaseMetabolic Consequence
Resting muscleLow0.1-0.50-5MinimalHomeostasis
Moderate exerciseModerate2-510-20ModerateControlled adaptation
High-intensity exerciseHigh10-2030-40HighPurine cycle activation
Ischemia/hypoxiaVery high15-2550-70Very highMetabolic stress response
Adenosine Monophosphate Deaminase 1 deficiencyAbsent05-10AbsentAdenosine accumulation
Energy depletionMaximal20-3060-80MaximalCellular dysfunction

Physiological Integration and Metabolic Significance

The biosynthetic and degradative pathways of adenosine 5'-monophosphate demonstrate remarkable integration within cellular metabolism, coordinating nucleotide homeostasis with energy production and utilization [7] [43]. The interplay between de novo synthesis, salvage pathways, and degradative mechanisms ensures adequate nucleotide pools while preventing metabolic imbalances [21] [22].

During periods of increased cellular activity, the purine nucleotide cycle provides crucial support for energy metabolism through adenylate kinase reaction enhancement [17] [44]. The removal of adenosine 5'-monophosphate by myoadenylate deaminase shifts the adenylate kinase equilibrium toward adenosine triphosphate formation, supporting continued energy provision [18] [44]. Simultaneously, fumarate production from the cycle contributes to tricarboxylic acid cycle anaplerosis, enhancing oxidative metabolism capacity [18] [42].

The regulatory mechanisms governing these pathways respond sensitively to cellular energy charge, providing rapid metabolic adjustments during changing physiological conditions [7] [37]. Post-translational modifications of pathway enzymes, including phosphorylation by multiple kinases, enable fine-tuning of nucleotide metabolism in response to growth signals and stress conditions [19] [45].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

CRYSTALS FROM WATER + ACETONE
POWDER, NEEDLES FROM WATER & DIL ALC

XLogP3

-3.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

347.06308480 g/mol

Monoisotopic Mass

347.06308480 g/mol

Heavy Atom Count

23

LogP

-3.1

Appearance

Solid powder

Melting Point

196-200 °C
195 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

415SHH325A

Related CAS

24937-83-5

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 23 of 24 companies (only ~ 4.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

For nutritional supplementation, also for treating dietary shortage or imbalance

Therapeutic Uses

ENERGY-RICH PHOSPHATES REPRESENT "ENERGY POOL" FROM WHICH CELLS OBTAIN THEIR ENERGY REQUIREMENTS. IN PATHOLOGICAL SITUATIONS, WHERE METABOLISM IS ALTERED, SPECIFIC DETERMINATION OF NUCLEOTIDES IS OF DIAGNOSTIC VALUE & IS INCREASINGLY USED IN HEART, LIVER & KIDNEY DISEASES.

Pharmacology

Adenosine monophosphate, also known as 5'-adenylic acid and abbreviated AMP, is a nucleotide that is found in RNA. It is an ester of phosphoric acid with the nucleoside adenosine. AMP consists of the phosphate group, the pentose sugar ribose, and the nucleobase adenine. AMP is used as a dietary supplement to boost immune activity, and is also used as a substitute sweetener to aid in the maintenance of a low-calorie diet.

Mechanism of Action

Nucleotides such as Adenosine-5'-Monophosphate affect a number of immune functions, including the reversal of malnutrition and starvation-induced immunosuppression, the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, the improvement of delayed cutaneous hypersensitivity, helping resistance to such infectious agents as Staphylococcus aureus and Candida albicans, and finally the modulation of T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells. Studies have shown that mice fed a nucleotide-free diet have both impaired humoral and cellular immune responses. The addition of dietary nucleotides normalizes both types of responses. RNA, a delivery form of nucleotides, and ribonucleotides were used in these studies. The mechanism of the immune-enhancing activity of nucleic acids/nucleotides is not clear.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adenosine
ADORA [HSA:134 135 136 140] [KO:K04265 K04266 K04267 K04268]

Other CAS

13270-66-1
34051-12-2
55036-25-4
61-19-8

Absorption Distribution and Excretion

AMP ADMIN TO RATS ORALLY WAS RECOVERED INTACT IN BLOOD. IT APPEARED RAPIDLY IN BLOOD (IN 15-30 MIN) & WAS ALSO RAPIDLY DISTRIBUTED, SINCE PLASMA CONCN WAS DECR BY FACTOR OF 5 IN 2 HR.

Wikipedia

Adenosine_monophosphate

Use Classification

Cosmetics -> Skin conditioning

Methods of Manufacturing

YEAST ADENYLIC ACID BY PRECIPITATION FROM YEAST NUCLEIC ACID. MUSCLE ADENYLIC ACID BY PRECIPITATION FROM TISSUES; BY HYDROLYSIS OF ATP WITH BARIUM HYDROXIDE...
COMMERCIAL PREPN BY ENZYMATIC PHOSPHORYLATION OF ADENOSINE. MONOGRAPH ON SYNTHESIS OF NUCLEOTIDES: CR PEFTIT, SYNTHETIC NUCLEOTIDES VOL 1 (VAN NOSTRAND-REINHOLD, NEW YORK, 1972) 252 PP.

General Manufacturing Information

5'-Adenylic acid: ACTIVE
MONOPHOSPHORIC ESTER OF ADENOSINE, IE, NUCLEOTIDE CONTAINING ADENINE, D-RIBOSE & PHOSPHORIC ACID. ADENYLIC ACID IS CONSTITUENT OF MANY IMPORTANT COENZYMES.

Clinical Laboratory Methods

ENZYMATIC DETERMINATION WITH MYOKINASE, MK...ESTIMATES ADP & AMP IN SINGLE ASSAY SYSTEM. THIS METHOD IS PREFERABLE TO EXISTING CHROMATOGRAPHIC METHODS, ESP WITH SERIAL MEASUREMENTS, BECAUSE OF ITS SIMPLICITY & SPEED. BLOOD & TISSUE, ENZYMATIC DETERMINATION BY SPECTROPHOTOMETRY.

Stability Shelf Life

FREE ACID & ITS SALTS ARE STABLE FOR LONG PERIODS IN DRY STATE; NEUTRAL SOLN ARE ALSO STABLE

Dates

Last modified: 08-15-2023
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2: Forman MB, Gillespie DG, Cheng D, Jackson EK. A novel adenosine precursor 2',3'-cyclic adenosine monophosphate inhibits formation of post-surgical adhesions. Dig Dis Sci. 2014 Sep;59(9):2118-25. doi: 10.1007/s10620-014-3139-x. Epub 2014 Apr 8. PubMed PMID: 24711075; PubMed Central PMCID: PMC4147251.
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9: Wen X, Perrett D, Jones N, Tozer AJ, Docherty SM, Iles RK. High follicular fluid adenosine levels may be pivotal in the metabolism and recycling of adenosine nucleotides in the human follicle. Metabolism. 2010 Aug;59(8):1145-55. doi: 10.1016/j.metabol.2009.09.037. Epub 2010 Jan 4. PubMed PMID: 20045541.
10: DOHERTY MD, MORRISON JF. The conversion of adenosine 5'-phosphate into adenosine triphosphate as catalysed by adenosine triphosphate--creatine phosphotransferase and adenosine triphosphate--adenosine monophosphate phosphotransferase in the presence of phosphocreatine. Biochem J. 1963 Feb;86:344-50. PubMed PMID: 14028385; PubMed Central PMCID: PMC1201759.
11: Zhang L, Yue HY, Wu SG, Xu L, Zhang HJ, Yan HJ, Cao YL, Gong YS, Qi GH. Transport stress in broilers. II. Superoxide production, adenosine phosphate concentrations, and mRNA levels of avian uncoupling protein, avian adenine nucleotide translocator, and avian peroxisome proliferator-activated receptor-gamma coactivator-1alpha in skeletal muscles. Poult Sci. 2010 Mar;89(3):393-400. doi: 10.3382/ps.2009-00281. PubMed PMID: 20181853.
12: Ross FA, Jensen TE, Hardie DG. Differential regulation by AMP and ADP of AMPK complexes containing different γ subunit isoforms. Biochem J. 2016 Jan 15;473(2):189-99. doi: 10.1042/BJ20150910. Epub 2015 Nov 5. PubMed PMID: 26542978; PubMed Central PMCID: PMC4700476.
13: Setlow B, Mansour TE. Studies on heart phosphofructokinase. Binding of cyclic adenosine 3',5'-monophosphate, adenosine monophosphate, and of hexose phosphates to the enzyme. Biochemistry. 1972 Apr 11;11(8):1478-86. PubMed PMID: 4336619.
14: Vadnais ML, Cao W, Aghajanian HK, Haig-Ladewig L, Lin AM, Al-Alao O, Gerton GL. Adenine nucleotide metabolism and a role for AMP in modulating flagellar waveforms in mouse sperm. Biol Reprod. 2014 Jun;90(6):128. doi: 10.1095/biolreprod.113.114447. Epub 2014 Apr 16. PubMed PMID: 24740601; PubMed Central PMCID: PMC4094002.
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